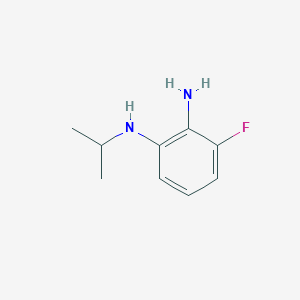

3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine

Description

3-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine (molecular formula: C₉H₁₃FN₂, average mass: 180.22 g/mol) is a substituted aromatic diamine featuring a fluorine atom at position 3 and an isopropyl group (-CH(CH₃)₂) attached to the N1 nitrogen of the benzene-1,2-diamine core. This compound serves as a critical intermediate in medicinal chemistry and organic synthesis, particularly for constructing benzimidazole derivatives and metal-coordinating ligands . Its structural uniqueness lies in the electron-withdrawing fluorine substituent, which modulates electronic properties, and the bulky isopropyl group, which influences steric interactions and solubility .

Properties

IUPAC Name |

3-fluoro-1-N-propan-2-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FN2/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6,12H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTDLGUALTZRCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C(C(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine typically involves the following steps:

Nitration: The starting material, benzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine group.

Fluorination: The amine group is substituted with a fluorine atom using a fluorinating agent.

Alkylation: The final step involves the alkylation of the amine group with isopropyl halide to introduce the isopropyl group.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the amine groups are oxidized to form nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the fluorine atom to a hydrogen atom, resulting in the formation of 1-N-(propan-2-yl)benzene-1,2-diamine.

Substitution: The fluorine atom can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide or potassium fluoride.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: 1-N-(propan-2-yl)benzene-1,2-diamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine has been explored for its potential therapeutic applications:

- Anticancer Activity : Similar compounds have demonstrated efficacy against various cancer cell lines. The unique structure of this compound suggests it could inhibit cell proliferation through modulation of critical signaling pathways involved in cancer progression.

- Antimicrobial Properties : The compound is also being investigated for its antimicrobial potential, particularly against resistant strains of bacteria. Its ability to interact with biological macromolecules may enhance its effectiveness in targeting pathogens.

Synthetic Chemistry

The compound serves as a valuable intermediate in organic synthesis:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications.

- Study of Reaction Mechanisms : Researchers employ this compound to study reaction kinetics and mechanisms, providing insights into the behavior of similar chemical structures under various conditions.

Material Science

In industry, 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is applied in:

- Development of Specialty Chemicals : It is used in producing specialty chemicals and materials that require specific functional properties.

- Polymer Production : The compound's unique properties make it suitable for developing new polymers and coatings that exhibit enhanced durability and performance characteristics.

Case Studies

Several studies have highlighted the biological activity of benzene derivatives similar to 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine:

Study on Anticancer Activity

A notable study examined various benzene derivatives against human pulmonary cancer cell lines. The results indicated that compounds with electron-withdrawing groups like fluorine showed enhanced potency due to increased electron deficiency, facilitating better interactions with biological targets.

Interaction Studies

Preliminary data suggest that 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine interacts with specific enzymes or receptors. These interactions may influence biological pathways relevant to disease processes; however, further research is required to map these interactions comprehensively .

Mechanism of Action

The mechanism of action of 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The isopropyl group increases the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These properties enable the compound to modulate biological pathways and exert its effects.

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine, highlighting substituent variations and their implications:

Key Observations :

- Halogen Effects : Chloro (Cl) and bromo (Br) substituents increase molecular weight and polarizability, enhancing halogen bonding in medicinal applications . Fluorine (F) provides electron-withdrawing effects, stabilizing intermediates in cyclization reactions .

- N-Substituent Variations : The isopropyl group (-CH(CH₃)₂) offers steric bulk, reducing aggregation in solution, while methoxypropyl (-CH₂CH₂CH₂OCH₃) improves aqueous solubility .

- Bis-Substituted Derivatives : N1,N2-bis(2-fluorobenzyl) analogues exhibit dual functionality, enabling complexation with transition metals for catalytic applications .

Stability and Reactivity

- Instability of Diamines : Unsubstituted benzene-1,2-diamines are prone to oxidation, but fluorine and isopropyl groups in the target compound enhance stability by deactivating the aromatic ring .

- Schiff Base Formation : Unlike N-(4-nitrobenzyl)benzene-1,2-diamine (a Schiff base precursor), the target compound’s isopropyl group may hinder imine formation due to steric hindrance .

Biological Activity

Overview

3-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is an organic compound characterized by the molecular formula C9H13FN2. It features a benzene ring substituted with a fluorine atom at the third position and an isopropyl group attached to the nitrogen of the 1,2-diamine moiety. This unique structure contributes to its biological activity, particularly in terms of lipophilicity and interaction with biological targets.

The biological activity of 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine is largely attributed to its ability to interact with specific molecular targets. The fluorine atom enhances the compound's capacity to form hydrogen bonds, which is crucial for its interaction with enzymes or receptors. Additionally, the isopropyl group increases lipophilicity, facilitating better membrane permeability and cellular uptake.

Anticancer Activity

The anticancer potential of similar compounds has been documented in various studies. For example, derivatives targeting human pulmonary cancer cell lines have shown promising results in inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways critical for cancer cell survival . Although direct studies on 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine are scarce, its structural characteristics suggest it could possess comparable anticancer activities.

Case Studies

A notable study investigated the biological activity of various benzene derivatives against cancer cell lines. The findings indicated that modifications in substituents significantly influenced cytotoxicity and selectivity towards cancer cells. For instance, compounds with electron-withdrawing groups like fluorine demonstrated enhanced potency due to increased electron deficiency, facilitating better interaction with biological targets .

Comparative Analysis

The following table summarizes key features and biological activities of 3-fluoro-1-N-(propan-2-yl)benzene-1,2-diamine compared to related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 3-Fluoro-1-N-(propan-2-yl)benzene-1,2-diamine | C9H13FN2 | Fluorine substitution; isopropyl group | Potential antimicrobial and anticancer |

| 4-Fluorobenzene-1,2-diamine | C6H7FN2 | Lacks propan-2-yl side chain | Moderate antimicrobial activity |

| 3-Fluorobenzimidazole | C7H6FN | Benzimidazole structure | High anticancer activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.